molecular formula C7H11N3 B1592147 5-Isopropyl-2-pyrimidinamine CAS No. 98432-17-8

5-Isopropyl-2-pyrimidinamine

Cat. No. B1592147
CAS RN: 98432-17-8
M. Wt: 137.18 g/mol
InChI Key: YKVWHWNSINXNPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-2-pyrimidinamine (IPA) is a heterocyclic compound that belongs to the pyrimidine family. It contains two nitrogen atoms and has a molecular formula of C7H11N3 . This compound has gained considerable attention in scientific research due to its unique physiochemical and biological properties.


Synthesis Analysis

A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Other synthesis methods involve an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 .


Molecular Structure Analysis

The molecular structure of 5-Isopropyl-2-pyrimidinamine consists of a pyrimidine ring with an isopropyl group attached to the 5th carbon . The average mass of the molecule is 137.182 Da, and the monoisotopic mass is 137.095291 Da .


Chemical Reactions Analysis

Pyrimidinamine derivatives have shown remarkable insecticidal activities against Aphis fabae and Tetranychus cinnabarinus . Especially, certain derivatives showed potent activity against A. fabae, superior to that of the commercial insecticide, imidacloprid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Isopropyl-2-pyrimidinamine include a molecular formula of C7H11N3 and an average mass of 137.182 Da .

Scientific Research Applications

Biochemical Marker for Bone Resorption

The compound 5-Isopropyl-2-pyrimidinamine has been indirectly related to studies involving biochemical markers of bone resorption. For instance, pyridinoline (Pyr) and deoxypyridinoline (Dpyr), derivatives within the pyrimidine family, are specific markers for bone resorption, valuable in clinical studies for monitoring conditions like osteoporosis. High-performance liquid chromatography (HPLC) assays utilizing pyrimidine derivatives have shown potential in improving the precision of bone resorption assessments, aiding in the development of treatments for bone-related diseases (Colwell, Russell, & Eastell, 1993).

Antitumor Activity

Another significant application of 5-Isopropyl-2-pyrimidinamine and its derivatives is in the field of cancer research. Pyrimidine derivatives have been synthesized and tested for their antitumor activities. For example, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has shown potent activity against certain cancer cell lines, demonstrating the potential of pyrimidine derivatives in developing new anticancer drugs (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Metal Ion Binding in DNA Duplexes

Research has also explored the binding of metal ions by pyrimidine base pairs in DNA duplexes, which is critical for understanding genetic stability and mutation processes. Pyrimidine derivatives, including those similar to 5-Isopropyl-2-pyrimidinamine, have been shown to selectively capture metal ions, forming stable complexes within DNA. This has implications for the development of novel therapeutic strategies targeting genetic diseases and enhancing the understanding of DNA structure and function (Ono, Torigoe, Tanaka, & Okamoto, 2011).

Electronic Energy Transfer in Luminescent Materials

The study of 2,5-di(2-pyridyl)silole derivatives, closely related to 5-Isopropyl-2-pyrimidinamine, has opened up new possibilities in the field of organic electroluminescent devices. These derivatives serve as excellent electron-transporting materials, contributing to the development of more efficient and durable organic LEDs. This research highlights the versatility of pyrimidine derivatives in electronic applications, paving the way for future advancements in electronic display technologies (Uchida, Izumizawa, Nakano, Yamaguchi, Tamao, & Furukawa, 2001).

Safety And Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) for 5-Isopropyl-2-pyrimidinamine .

properties

IUPAC Name

5-propan-2-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-9-7(8)10-4-6/h3-5H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVWHWNSINXNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609955
Record name 5-(Propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-2-pyrimidinamine

CAS RN

98432-17-8
Record name 5-(Propan-2-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Isopropyl-2-pyrimidinamine
Reactant of Route 2
Reactant of Route 2
5-Isopropyl-2-pyrimidinamine
Reactant of Route 3
Reactant of Route 3
5-Isopropyl-2-pyrimidinamine
Reactant of Route 4
Reactant of Route 4
5-Isopropyl-2-pyrimidinamine
Reactant of Route 5
Reactant of Route 5
5-Isopropyl-2-pyrimidinamine
Reactant of Route 6
Reactant of Route 6
5-Isopropyl-2-pyrimidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.